molecular formula C13H17N5 B2644703 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine CAS No. 338797-07-2

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine

Cat. No.: B2644703
CAS No.: 338797-07-2
M. Wt: 243.314
InChI Key: UIMGUNWHHBSISY-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is a chemical compound with the molecular formula C13H17N5 and a molecular weight of 243.31 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the quinazoline core with 1-methylpiperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound may also interact with other proteins and receptors, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)quinazoline: Lacks the amine group at the 6-position.

    4-(4-Methylpiperazin-1-yl)quinazolin-2-amine: Has the amine group at the 2-position instead of the 6-position.

    4-(4-Methylpiperazin-1-yl)quinazolin-8-amine: Has the amine group at the 8-position.

Uniqueness

4-(4-Methylpiperazin-1-yl)quinazolin-6-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards particular biological targets. This makes it a valuable compound for developing targeted therapies and studying specific cellular mechanisms.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)quinazolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMGUNWHHBSISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338797-07-2
Record name 4-(4-methylpiperazin-1-yl)quinazolin-6-amine
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